molecular formula C11H14N2 B088337 7-Methyltryptamine CAS No. 14490-05-2

7-Methyltryptamine

Cat. No. B088337
CAS RN: 14490-05-2
M. Wt: 174.24 g/mol
InChI Key: SGGBZKQTWMKXHD-UHFFFAOYSA-N
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Description

7-Methyltryptamine is a derivative of tryptamine, a broad class of classical or serotonergic hallucinogens . It has the empirical formula C11H14N2 and a molecular weight of 174.24 . It is known to produce profound changes in sensory perception, mood, and thought in humans .


Synthesis Analysis

The synthesis of tryptamine derivatives, including 7-Methyltryptamine, involves various chemical reactions. For instance, the clearance of DMT, a close analogue of 7-Methyltryptamine, was reduced through the inhibition of MAO-A, CYP2D6, and to a lesser extent CYP2C19 .


Molecular Structure Analysis

The molecular structure of 7-Methyltryptamine is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon . The structure of tryptamine is a shared feature of certain aminergic neuromodulators including melatonin, serotonin, bufotenin, and psychedelic derivatives such as dimethyltryptamine (DMT), psilocybin, psilocin, and others .


Chemical Reactions Analysis

Tryptamine derivatives, including 7-Methyltryptamine, can be analyzed using gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–tandem mass spectrometry (LC–MS–MS) . These methods can differentiate structural isomers of tryptamines .

Scientific Research Applications

  • MAO Inhibition Potential : "7-Methyltryptamine" (7-Me-AMT), as an analog of alpha-methyltryptamine (AMT), shows significant potential in inhibiting monoamine oxidase (MAO). It exhibits properties comparable to known MAO-A inhibitors such as harmine and harmaline, suggesting its clinical relevance in serotonergic and adrenergic effects and interactions with drugs acting as monoamine reuptake inhibitors (Wagmann et al., 2017).

  • Involvement in Serotonergic System : Alpha-methyltryptamine, which is closely related to 7-Methyltryptamine, influences the serotonergic receptors in the central nervous system. It has been used to investigate the mechanisms by which progesterone facilitates sexual behavior in estrogen-primed rats, indicating its significant role in neurochemical processes (Espino et al., 1975).

  • Psychoactive Properties : Alpha-methyltryptamine, closely related to 7-Methyltryptamine, is known for its psychoactive properties, including hallucinogenic effects. It was initially studied as a monoamine oxidase inhibitor and used as an antidepressant, indicating a potential role for 7-Methyltryptamine in similar applications (Long et al., 2003).

  • Metabolism and Biochemical Effects : Studies on the metabolism of alpha-methyltryptamine in rats, including the identification of urinary metabolites like 2-Oxo-AMT, 6-hydroxy-AMT, 7-hydroxy-AMT, and 1′-hydroxy-AMT, provide insights into the biochemical effects and metabolic pathways of related compounds like 7-Methyltryptamine (Kanamori et al., 2008).

  • Hallucinogenic World of Tryptamines : Tryptamines, including compounds like 7-Methyltryptamine, are known for their hallucinogenic properties. They act primarily as agonists of the 5-HT2A receptor and have been used in various sociocultural and ritual contexts. The increasing availability of new synthetic tryptamines in the recreational drug market highlights the need for more research into their pharmacological and toxicological properties (Araújo et al., 2015).

Safety And Hazards

7-Methyltryptamine can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area .

Future Directions

Research on tryptamines, including 7-Methyltryptamine, is ongoing. Future research directions include further studies to determine the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, and new administration and imaging studies . Another area of interest is the development of novel DMT infusion regimens for the treatment of major depressive disorder (MDD) .

properties

IUPAC Name

2-(7-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGBZKQTWMKXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162841
Record name 7-Methyltryptamine
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyltryptamine

CAS RN

14490-05-2
Record name 7-Methyltryptamine
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Record name 7-Methyltryptamine
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Record name 14490-05-2
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Record name 7-Methyltryptamine
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Record name 7-methyl-1H-indole-3-ethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
AK Sinhababu, AK Ghosh… - Journal of medicinal …, 1985 - ACS Publications
The major mechanism by which the serotonin neurotoxin 5, 6-dihydroxytryptamine (5, 6-DHT) expresses its neu-rodegenerative action may involve alkylationof biologicalnucleophiles …
Number of citations: 42 pubs.acs.org
ELM Ochoa, AD Bangham - Journal of Neurochemistry, 1976 - Wiley Online Library
… The 5-HT binding to NeuNAc is reversible, saturable, prodeeds in a 1: I fashion and can be specifically blocked by 7-methyltryptamine. Thc affinity constant at equilibrium for the reaction …
Number of citations: 58 onlinelibrary.wiley.com
C Juel - Neuropharmacology, 1981 - Elsevier
… The serotonin antagonists tryptamine, 7-methyltryptamine, morphine, atropine, and methysergide decreased transmitter mobilization. 5-Methoxy-gramine, which is a selective inhibitor of …
Number of citations: 10 www.sciencedirect.com
Á Vehovszky, G Kemenes… - Journal of experimental …, 1992 - journals.biologists.com
… of exogenously applied serotonin on the RPas neurones decreased or were blocked in the presence of serotonin or the serotonin antagonists tryptamine, bufotenine, 7methyltryptamine …
Number of citations: 10 journals.biologists.com
A Filla, L Hiripi, K Elekes - Acta Biologica Hungarica, 2004 - akjournals.com
… in the following rank order: methysergid > tryptamine> 2,5-dimethoxy-4-iodoamphetamine > 5-carboxyamidotryptamine > bromo-lysergic acid diethylamide > 7-methyltryptamine. …
Number of citations: 13 akjournals.com
AI Esakov, KV Golubtsov… - … Evoliutsionnoi Biokhimii i …, 1983 - europepmc.org
… Competitive antagonist of serotonin, 7-methyltryptamine, inhibits taste afferent responses and blocks stimulating effect of serotonin. Possible role of serotoninergic mechanism in afferent …
Number of citations: 14 europepmc.org
F Sasse, L Witte, J Berlin - Planta medica, 1987 - thieme-connect.com
… α-methyltryptamine, N-methyltryptamine, and 6-fluorotryptamine were also transformed to the corresponding 5-hydroxyl compounds, while N, N-dimethyltryptamine, 7-methyltryptamine, …
Number of citations: 22 www.thieme-connect.com
AD McClellan, GD Brown, PA Getting - Journal of Comparative Physiology …, 1994 - Springer
… Cyproheptidine and 7-methyltryptamine were only weakly soluble in sea water and were, therefore, first dissolved in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the …
Number of citations: 102 link.springer.com
HM Gerschenfeld, DP Tritsch - The Journal of Physiology, 1974 - Wiley Online Library
… The receptors involved in the 5-HTresponses associated with a conductance increase may be recognized by the action of specific antagonists: 7-methyltryptamine blocks only the A-…
Number of citations: 305 physoc.onlinelibrary.wiley.com
HM Gerschenfeld, DP Tritsch - The Journal of Physiology, 1974 - Wiley Online Library
… Antagonists which block only the A-receptors (curare, 7-methyltryptamine, LSD 25) block partially the synaptic depolarizing potentials. Bufotenine, which blocks both the A- and A'-…
Number of citations: 167 physoc.onlinelibrary.wiley.com

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